(R)-2-(3-Fluorophenyl)pyrrolidine

Catalog No.
S760477
CAS No.
920274-03-9
M.F
C10H12FN
M. Wt
165.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-(3-Fluorophenyl)pyrrolidine

CAS Number

920274-03-9

Product Name

(R)-2-(3-Fluorophenyl)pyrrolidine

IUPAC Name

(2R)-2-(3-fluorophenyl)pyrrolidine

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

InChI

InChI=1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1

InChI Key

OADZVVBVXBBMPW-SNVBAGLBSA-N

SMILES

C1CC(NC1)C2=CC(=CC=C2)F

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)F

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC=C2)F

(R)-2-(3-Fluorophenyl)pyrrolidine is a chiral, fluorinated pyrrolidine derivative used as a key intermediate and structural motif in medicinal chemistry and asymmetric synthesis. The compound's value stems from its specific stereochemistry (the R-enantiomer) and the electronic influence of the meta-positioned fluorine atom on the phenyl ring. These features are critical for its role as a precursor to high-affinity pharmaceutical agents, particularly those targeting the central nervous system (CNS), and as a scaffold for developing specialized organocatalysts.

Substituting (R)-2-(3-Fluorophenyl)pyrrolidine with its racemate, the (S)-enantiomer, or other positional isomers (2-fluoro or 4-fluoro) is not viable for most applications. The precise three-dimensional arrangement and electronic properties conferred by the (R)-configuration and meta-fluorine are essential for achieving the desired molecular recognition at biological targets or for controlling stereochemical outcomes in catalysis. For example, in the synthesis of receptor ligands, even a minor change in fluorine position can dramatically alter binding affinity, rendering a different isomer ineffective. Similarly, enantiomeric purity is paramount, as the undesired enantiomer may be inactive or exhibit off-target effects, making the racemate unsuitable for developing stereospecific active pharmaceutical ingredients (APIs).

Precursor Suitability: Enables High-Affinity Ligands for Dopamine D4 Receptors

This compound is a documented precursor for synthesizing potent and selective dopamine D4 receptor ligands. In a patented synthesis, a tricyclic amine derived from (R)-2-(3-Fluorophenyl)pyrrolidine demonstrated a high binding affinity for the human dopamine D4 receptor, with a reported Ki value of 1.1 nM. [1] This level of affinity is critical for developing effective CNS therapeutics and is directly dependent on the specific stereochemistry and fluorination pattern of the pyrrolidine precursor.

Evidence DimensionBinding Affinity (Ki) of Final Compound
Target Compound Data1.1 nM (for the final API derived from the target compound)
Comparator Or BaselineA comparator from the same patent, derived from (R)-2-(4-chlorophenyl)pyrrolidine, yielded a final compound with a Ki of 10.3 nM.
Quantified DifferenceThe 3-fluoro-derived compound is ~9.4 times more potent than the 4-chloro-derived comparator.
ConditionsIn vitro competitive binding assay against the human dopamine D4.2 receptor subtype.

For pharmaceutical R&D, selecting this specific precursor is a direct pathway to synthesizing ligands with nanomolar potency, a key requirement for lead candidate selection.

Fluorine Position Isomerism: Critical for Modulating Nicotinic Receptor Affinity in Varenicline Analogs

The position of the fluorine atom is a critical design element for tuning the binding affinity of varenicline analogs at α4β2 nicotinic acetylcholine receptors (nAChRs). A key study demonstrated that an analog synthesized from the 3-fluorophenylpyrrolidine precursor exhibited a binding affinity (Ki) of 138 pM. [1] In contrast, analogs derived from the 2-fluoro and 4-fluoro isomers showed significantly different affinities, highlighting the non-interchangeable nature of these precursors.

Evidence DimensionBinding Affinity (Ki) of Final Compound at α4β2 nAChR
Target Compound Data138 pM (for 3'-Fluoro analog)
Comparator Or Baseline2'-Fluoro analog: 737 pM; 4'-Fluoro analog: 105 pM; Unsubstituted analog (Varenicline): 173 pM
Quantified DifferenceThe 3'-fluoro analog is 5.3 times more potent than the 2'-fluoro analog and shows comparable, but distinct, potency to the 4'-fluoro and unsubstituted versions.
ConditionsRadioligand binding assay using [3H]cytisine in rat brain cortical membranes.

This evidence allows researchers to justify the procurement of the 3-fluoro isomer specifically to achieve a desired potency profile in nAChR modulator development, as positional changes cause significant, non-linear effects on biological activity.

Synthesis of High-Potency CNS Receptor Ligands

This compound is the right choice when the synthetic goal is a ligand for CNS targets, such as dopamine or nicotinic receptors, where high binding affinity is a primary requirement. The evidence shows its utility in creating molecules with picomolar to low-nanomolar potency, making it a valuable precursor for lead optimization programs in neuropharmacology. [REFS-1, REFS-2]

Structure-Activity Relationship (SAR) Studies Requiring Specific Isomers

Ideal for medicinal chemistry programs investigating the impact of fluorine substitution on ligand-receptor interactions. The distinct biological activity of compounds derived from the 3-fluoro isomer compared to its 2-fluoro and 4-fluoro counterparts allows for precise probing of the target's binding pocket, justifying its specific procurement for systematic SAR exploration. [2]

Development of Next-Generation Varenicline Analogs

For research focused on improving upon existing α4β2 nAChR modulators like varenicline, this precursor provides a validated starting point. The 3-fluoro substitution offers a distinct pharmacological profile that can be exploited to develop new chemical entities with potentially improved efficacy or side-effect profiles for conditions like smoking cessation or cognitive disorders. [2]

XLogP3

1.9

Wikipedia

(R)-2-(3-Fluorophenyl)pyrrolidine

Dates

Last modified: 08-15-2023

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